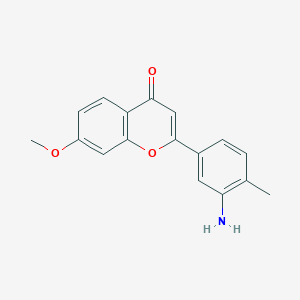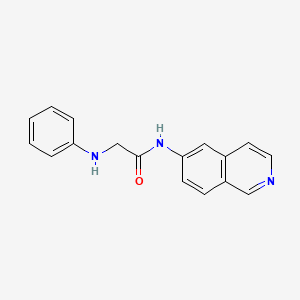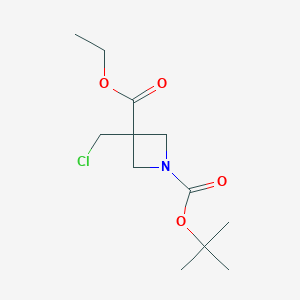
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of a silylating agent with a phenyl derivative. One common method is the hydrosilylation of a phenylacetylene derivative using a platinum catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a silyl ether.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silyl ethers.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism of action of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets through its silyl and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound may enhance the solubility and stability of therapeutic agents.
相似化合物的比较
Similar Compounds
- (2-((3-Chlorophenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Methoxy-3,5-dimethylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties
属性
CAS 编号 |
1244855-63-7 |
|---|---|
分子式 |
C17H22OSi |
分子量 |
270.44 g/mol |
IUPAC 名称 |
[2-[(2,3-dimethylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22OSi/c1-13-8-7-11-16(14(13)2)19(3,4)17-10-6-5-9-15(17)12-18/h5-11,18H,12H2,1-4H3 |
InChI 键 |
BUSBGSPSZKWUNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)


![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)


![6',7'-Dimethoxy-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11846343.png)






![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)
